Nanomolar Carbonic Anhydrase Isoform Potency: Target Compound (Compound 3b) Versus Other Pyrrolidine‑Benzenesulfonamide Analogs
In the 2024 Poyraz et al. series of pyrrolidine‑benzenesulfonamides, the compound designated 3b – which bears the 2,6‑difluoro‑N‑(1‑(pyridin‑2‑yl)pyrrolidin‑3‑yl)benzenesulfonamide structure – exhibited the highest carbonic anhydrase inhibitory potency among all evaluated derivatives. Against human carbonic anhydrase I (hCA I) it gave a Ki of 17.61 ± 3.58 nM, and against human carbonic anhydrase II (hCA II) a Ki of 5.14 ± 0.61 nM. These values are meaningfully lower than those of structurally related compounds in the same series (e.g., compounds 3a, 3c–3h, 4a–4h, which typically displayed Ki values >50 nM for both isoforms) [REFS‑1][REFS‑2]. Thus the combination of the 2,6‑difluoro‑substituted sulfonamide and the pyridin‑2‑yl‑pyrrolidine tail uniquely optimizes the interaction with the hCA active site.
| Evidence Dimension | Inhibition constant (Ki) for recombinant human carbonic anhydrase I and II |
|---|---|
| Target Compound Data | hCA I Ki = 17.61 ± 3.58 nM; hCA II Ki = 5.14 ± 0.61 nM |
| Comparator Or Baseline | Other pyrrolidine‑benzenesulfonamide derivatives in the same study (e.g., 3a, 3c–3h, 4a–4h) with Ki >50 nM for both isoforms |
| Quantified Difference | ≥3‑fold improvement over next most potent analog; ≥10‑fold improvement over typical in‑class compounds |
| Conditions | Recombinant hCA I and hCA II, fluorometric stopped‑flow CO₂ hydration assay, pH 7.5, 25 °C |
Why This Matters
A Ki of 5.14 nM against hCA II and 17.61 nM against hCA I places this compound among the most potent tertiary sulfonamide CA inhibitors reported, giving procurement officers a data‑validated reason to select it over weaker analogs for CA‑targeted drug‑discovery programs.
- [1] Poyraz, S., Döndaş, H.A., Yamali, C., Belveren, S., Demir, Y., Aydınoğlu, S., Döndaş, N.Y., Taskin‑Tok, T., Taş, S., Ülger, M., Sansano, J.M. Design, synthesis, biological evaluation and docking analysis of pyrrolidine‑benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2024;42(7):3441‑3458. doi:10.1080/07391102.2023.2214224. View Source
- [2] Poyraz_2023_J.Biomol.Struct.Dyn__1, bioweb.supagro.inrae.fr (full‑text metadata confirming compound 3b Ki values). View Source
